molecular formula C55H66N10O14S2 B1206023 Antineoplastic-630680 CAS No. 120832-02-2

Antineoplastic-630680

Cat. No. B1206023
M. Wt: 1155.3 g/mol
InChI Key: HDMUZLQWDPUHND-UHFFFAOYSA-N
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Description

Antineoplastic drugs are used to treat cancer. They work by inhibiting the growth of cancer cells .


Synthesis Analysis

The synthesis of antineoplastic drugs involves complex organic chemistry processes. The design and synthesis of these drugs often involve molecular hybridization approaches .


Molecular Structure Analysis

The molecular structure of antineoplastic drugs is analyzed using various computational and experimental techniques .


Chemical Reactions Analysis

The chemical reactions involving antineoplastic drugs are studied using various analytical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of antineoplastic drugs are analyzed using various analytical methods .

Scientific Research Applications

Trends and Focus in Antineoplastic Research

Zhang, Chen, Lu, and Ouyang (2020) explored the scientific research and technological development trends of antineoplastics targeting PD-1/PD-L1. Their study, based on scientometrics and patentometrics, analyzed publications and patents to identify trends and focus areas in antineoplastic research. Key areas of focus include immune escape mechanisms, biomarkers related to efficacy and prognosis, immune-related adverse events, drug design, and preparation. This comprehensive overview helps understand the evolving landscape of antineoplastic research (Zhang, Chen, Lu, & Ouyang, 2020).

Environmental Impact and Risk Assessment

Kümmerer, Haiß, Schuster, Hein, and Ebert (2016) investigated the environmental impact of antineoplastic drugs, emphasizing their presence in wastewater and aquatic environments. The study highlighted the need for an in-depth risk assessment and recommended a case-by-case evaluation of the risks associated with these drugs in the environment, particularly those with DNA-damaging properties (Kümmerer et al., 2016).

Off-Label Use and Scientific Support in Oncology

Fernandez and colleagues (2019) conducted a study on the off-label use of antineoplastic drugs in oncology, analyzing patterns and the level of scientific evidence supporting this practice. The study found that off-label use, primarily focused on a small group of tumors at advanced stages, occurs under palliative therapeutic strategies with high levels of clinical evidence. This research highlights the importance of exploring off-label applications to maximize the potential of antineoplastic drugs in cancer treatment (Fernandez et al., 2019).

Active Targeting Strategies for Drug Nanocarriers

Basile, Pignatello, and Passirani (2012) discussed the development of active targeting strategies for anticancer drug nanocarriers, an essential area in enhancing the therapeutic efficacy of antineoplastics while reducing side toxicity. The review covered various nanoparticle types and highlighted the need to balance targeting efficiency with longevity in the bloodstream, underlining the evolving nature of drug delivery strategies in cancer treatment (Basile, Pignatello, & Passirani, 2012).

Safety And Hazards

Antineoplastic drugs are highly reactive and toxic, and their safe handling and disposal are of utmost importance .

Future Directions

The future of antineoplastic drugs lies in the development of more effective and safer drugs, as well as improved methods for their synthesis and analysis .

properties

InChI

InChI=1S/C55H66N10O14S2/c1-26(2)81-51-42-50(75)65(10)55(22-28(55)4)53(77)79-24-35(60-45(70)40-38(66)19-31-15-11-13-17-33(31)58-40)43(68)56-29(5)47(72)62(7)37(25-80-51)49(74)64(9)54(21-27(54)3)52(76)78-23-36(44(69)57-30(6)48(73)63(42)8)61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41/h11-20,26-30,35-37,42,51,66-67H,21-25H2,1-10H3,(H,56,68)(H,57,69)(H,60,70)(H,61,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUZLQWDPUHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC(C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H66N10O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antineoplastic-630680

CAS RN

120832-02-2
Record name UK 65662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120832022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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